molecular formula C8H7NOS3 B2354043 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione CAS No. 881301-91-3

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione

Cat. No.: B2354043
CAS No.: 881301-91-3
M. Wt: 229.33
InChI Key: ZSGVXCMEPFZSKZ-UHFFFAOYSA-N
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Description

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione typically involves the condensation of 2-thienylcarbonyl chloride with thiazolidine-2-thione under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the 2-thienylcarbonyl group.

    2-Thienylcarbonyl chloride: Contains the 2-thienylcarbonyl group but lacks the thiazolidine ring.

    Thiazole derivatives: Similar heterocyclic structure but with different substituents.

Uniqueness

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the thiazolidine ring and the 2-thienylcarbonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGVXCMEPFZSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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